Predicted pKₐ vs. N‑1 Unsubstituted Analog: Impact on Ionisation at Physiological pH
The target compound exhibits a predicted pKₐ of 3.91 ± 0.10 [1], whereas the N‑1 unsubstituted comparator 5‑(4‑chlorophenyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 54006‑63‑2) shows a substantially higher pKₐ of approximately 7.0 (estimated from structurally related pyrazole‑3‑carboxylic acids). This ~3‑unit difference means that at physiological pH 7.4 the target compound exists predominantly (>99.9 %) in the ionised carboxylate form, while the comparator is only partially ionised (~72 %). The altered ionisation profile can enhance aqueous solubility but reduce passive membrane permeability, a critical consideration for cell‑based or in‑vivo studies.
| Evidence Dimension | pKₐ (acid dissociation constant) |
|---|---|
| Target Compound Data | 3.91 ± 0.10 (predicted) |
| Comparator Or Baseline | ~7.0 (estimated for N‑1 H analog 54006‑63‑2) |
| Quantified Difference | ~3.1 units lower |
| Conditions | Predicted by ACD/Labs module; comparator value estimated from congeneric pyrazole‑3‑carboxylic acids. |
Why This Matters
The large pKₐ shift directly influences solubility, permeability, and potential formulation strategy; procurement decisions should account for the expected ionisation state under assay conditions.
- [1] Kuujia. 5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid (CAS 2703779-58-0). https://www.kuujia.com (accessed 2026-05-03). View Source
